

# Color change in Vivianite upon oxidation

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## Compound of Interest

Compound Name: Vivianite

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An In-depth Technical Guide on the Color Change in **Vivianite** Upon Oxidation

## Introduction

**Vivianite** is a hydrated iron(II) phosphate mineral with the chemical formula  $\text{Fe}^{2+}_3(\text{PO}_4)_2 \cdot 8\text{H}_2\text{O}$ .  
[1][2][3] In its pure, unoxidized state, **vivianite** is colorless and transparent.[1][4] However, it is renowned for its remarkable and often rapid color change to shades of blue, green, purple, and eventually black upon exposure to an oxidizing environment.[4][5] This transformation is not merely a surface alteration but a fundamental change in the mineral's crystal chemistry. The intense blue color is attributed to an intervalence charge transfer (IVCT) between newly formed  $\text{Fe}^{3+}$  and existing  $\text{Fe}^{2+}$  ions.[6][7][8]

This technical guide provides a comprehensive overview of the mechanisms, products, and kinetics of **vivianite** oxidation. It is intended for researchers and scientists in mineralogy, geochemistry, materials science, and conservation, offering detailed experimental insights and quantitative data on this phenomenon.

## The Core Mechanism of Color Change

The color of oxidized **vivianite** is a direct consequence of the oxidation of ferrous iron ( $\text{Fe}^{2+}$ ) to ferric iron ( $\text{Fe}^{3+}$ ) within the mineral's crystal lattice. This process initiates a powerful optical phenomenon known as intervalence charge transfer (IVCT).

## Oxidation of Iron

The crystal structure of **vivianite** contains two distinct octahedral sites for iron cations: isolated  $\text{Fe}_a$  octahedra and paired  $\text{Fe}_e$  octahedra.<sup>[4][9][10]</sup> The oxidation process involves the conversion of  $\text{Fe}^{2+}$  to  $\text{Fe}^{3+}$ . To maintain charge neutrality within the crystal, this oxidation is coupled with the deprotonation of a coordinated water ( $\text{H}_2\text{O}$ ) molecule to a hydroxide ( $\text{OH}^-$ ) ion.<sup>[9][10]</sup>

The overall reaction can be summarized as:  $\text{Fe}^{2+} + \text{H}_2\text{O} \rightarrow \text{Fe}^{3+} + \text{OH}^- + \text{H}^+$ <sup>[6]</sup>

This process can be initiated by exposure to atmospheric oxygen or light (photo-oxidation).<sup>[1]</sup> <sup>[4]</sup> In photo-oxidation, a visible light photon can eject a proton from a water molecule, and the resulting charge imbalance is stabilized by the oxidation of an adjacent  $\text{Fe}^{2+}$  ion.<sup>[1][4]</sup>

## Intervalence Charge Transfer (IVCT)

The presence of both  $\text{Fe}^{2+}$  and  $\text{Fe}^{3+}$  in adjacent crystallographic sites (specifically the paired  $\text{Fe}_e$  octahedra which have a short interatomic distance) facilitates the transfer of an electron from a ferrous to a ferric ion when stimulated by light energy.<sup>[6][8][9]</sup>



This electron transfer absorbs light in the red-orange region of the visible spectrum (~690 nm).<sup>[8]</sup> Consequently, the mineral transmits light in the blue and green portions of the spectrum, resulting in its characteristic deep blue color.<sup>[8]</sup> This strong, polarized absorption is the primary chromophore in oxidized **vivianite**.

## Oxidation Pathway and Products

The oxidation of **vivianite** is a progressive process that leads to distinct mineralogical transformations. The monoclinic structure of **vivianite** is generally maintained up to approximately 40-50% oxidation of the total iron content.<sup>[6]</sup> Beyond this point, structural collapse occurs, leading to the formation of new phases.<sup>[6][9]</sup>

The recognized oxidation sequence is: **Vivianite**  $\rightarrow$  **Metavivianite**  $\rightarrow$  **Santabarbaraite**<sup>[6][11]</sup>

- **Metavivianite:** A triclinic mineral, **metavivianite** is an intermediate oxidation product.<sup>[1]</sup> Its formula has been revised to  $\text{Fe}^{2+}\text{Fe}^{3+2}(\text{PO}_4)_2(\text{OH})_2 \cdot 6\text{H}_2\text{O}$ .<sup>[12][13]</sup> It typically forms as a dark blue or green alteration product of **vivianite**.<sup>[14][15]</sup>

- Santabarbaraite: This is the amorphous, fully oxidized end-product, with the formula  $\text{Fe}^{3+}_3(\text{PO}_4)_2(\text{OH})_3 \cdot 5\text{H}_2\text{O}$ .<sup>[6]</sup> It appears yellowish-brown.<sup>[11][16]</sup>

The logical progression of **vivianite** oxidation is illustrated in the diagram below.



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Caption: The oxidation pathway of **vivianite** from its pure state to its final amorphous product.

## Quantitative Data on Vivianite Oxidation

The rate and extent of **vivianite** oxidation have been quantified under various conditions. Key data from experimental studies are summarized below.

**Table 1: Oxidation Kinetics of Dry Vivianite in Air**

Time of Exposure	Degree of Oxidation (%) $\text{Fe}^{3+}/\text{Fe\_total}$ )	Conditions	Reference
0.5 hours	~5%	Room Temperature ( $21 \pm 1$ °C)	[6][17]
10 hours	~10%	Room Temperature ( $21 \pm 1$ °C)	[6][17]
50 days	~20%	Room Temperature ( $21 \pm 1$ °C)	[6][17]

**Table 2:  $\text{Fe}^{2+}/\text{Fe}^{3+}$  Ratios at Different Oxidation Stages**

Sample Description	Fe <sup>2+</sup> Content	Fe <sup>3+</sup> Content	Analytical Method	Reference
Thermally treated at ~100°C	50%	50%	Mössbauer Spectroscopy	[18]
Blue outer layer (mammoth ivory)	47.3%	52.8%	Not Specified	[16]
Yellowish-brown outer layer (mammoth ivory)	19.4%	80.6%	Not Specified	[16]

**Table 3: Changes in Optical Properties with Oxidation**

Property	Trend with Increasing Oxidation	Reference
Refractive Indices (n $\alpha$ , n $\beta$ , n $\gamma$ )	Increase	[1]
Birefringence	Decrease	[1]
Pleochroism	Becomes stronger	[1]

## Detailed Experimental Protocols

The study of **vivianite** oxidation employs a range of analytical techniques to characterize the chemical and structural changes.

## Controlled Oxidation Experiments

Objective: To study oxidation kinetics under controlled atmospheric, temperature, and pH conditions.

Protocol:

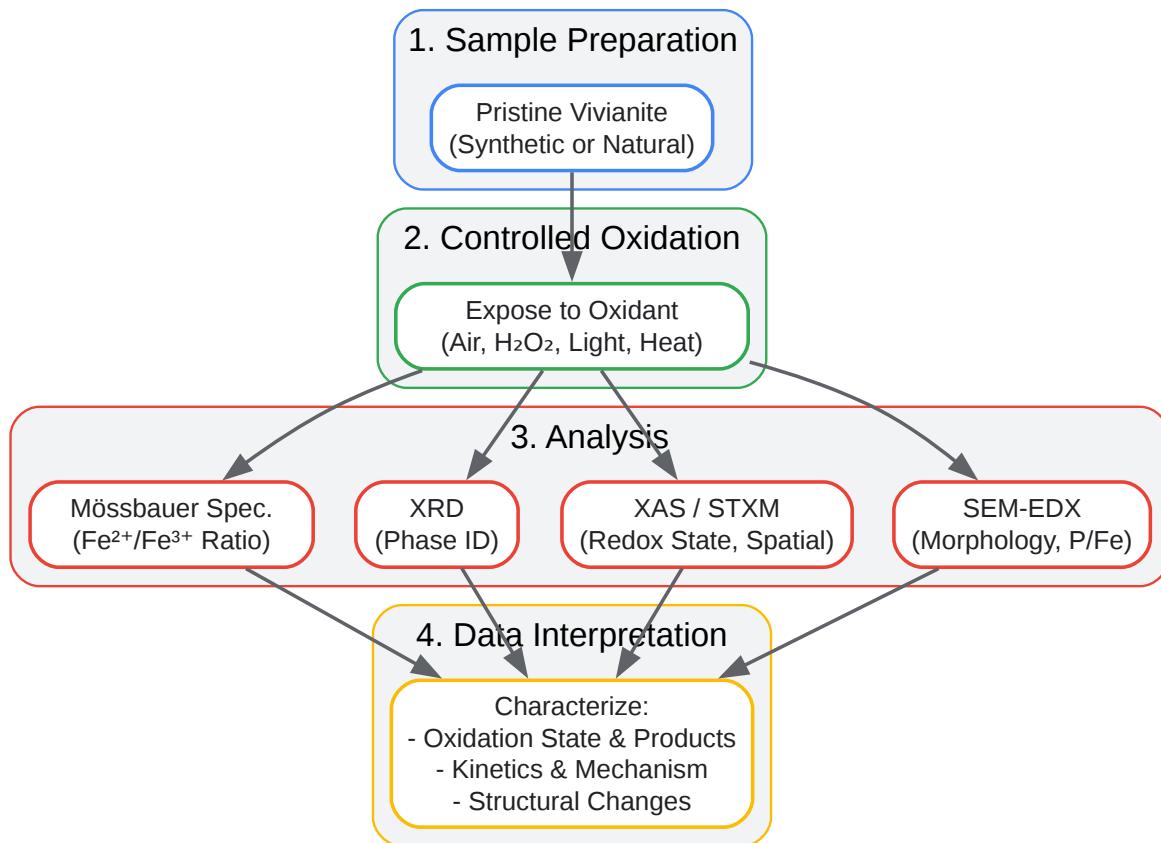
- Sample Preparation: Synthetic, unoxidized **vivianite** is prepared to ensure purity. Alternatively, natural **vivianite** crystals are freshly cleaved to expose an unoxidized surface.

- Pre-oxidation (Optional): To achieve specific initial oxidation degrees, **vivianite** suspensions can be treated with a controlled amount of an oxidizing agent like hydrogen peroxide ( $H_2O_2$ ) under anoxic conditions.[6]
- Experimental Setup:
  - Batch Experiments: Weighed amounts of **vivianite** powder are placed in reactors (e.g., batch or flow-through) with solutions of known pH. The suspension is then exposed to a controlled atmosphere (e.g., purified air) at a constant temperature.[6]
  - Dry Oxidation: Powdered **vivianite** is spread thinly on a watch glass and exposed to ambient air for a set duration.[6][17]
- Sampling: Aliquots of the solid material are collected at timed intervals for analysis.

## Analytical Methodologies

- Mössbauer Spectroscopy: This is a primary technique for quantifying the  $Fe^{2+}/Fe^{3+}$  ratio and identifying the coordination environments of the iron atoms.[9][18][19] Spectra are typically collected at room temperature and fitted with multiple doublets corresponding to  $Fe^{2+}$  and  $Fe^{3+}$  in the different crystallographic sites.[19]
- X-ray Diffraction (XRD): Used to identify the crystalline phases present. XRD patterns can distinguish between monoclinic **vivianite** and its triclinic or amorphous oxidation products.[6][20] For samples from complex matrices like sediments, pre-concentration of **vivianite** using heavy-liquid separation may be necessary.[20]
- X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) provide information on the average oxidation state of iron.[6]
- Scanning Transmission X-ray Microscopy (STXM): This synchrotron-based technique allows for spatially resolved analysis of single **vivianite** particles, enabling the mapping of oxidation states and the identification of core-shell structures where an oxidized layer passivates a pristine core.[6]

The workflow for a typical investigation into **vivianite** oxidation is depicted below.

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Caption: A typical experimental workflow for the analysis of **vivianite** oxidation.

## Conclusion

The color change in **vivianite** is a visually striking process rooted in fundamental principles of solid-state chemistry and physics. The oxidation of  $\text{Fe}^{2+}$  to  $\text{Fe}^{3+}$  creates a mixed-valence state that enables intervalence charge transfer, resulting in strong absorption of light and a characteristic blue color. This transformation is not static; it proceeds through intermediate phases like **metavivianite** to a final amorphous product, santabarbaraite. The kinetics of this change are influenced by environmental factors including the presence of oxygen and light, temperature, and pH. A multi-technique approach, combining controlled oxidation experiments with spectroscopic and diffraction methods, is essential for a thorough understanding of this complex and fascinating mineralogical phenomenon.

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